8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate
CAS No.:
Cat. No.: VC13615018
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O3 |
|---|---|
| Molecular Weight | 242.66 g/mol |
| IUPAC Name | 8-aminoquinoline-2-carboxylic acid;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C10H8N2O2.ClH.H2O/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7;;/h1-5H,11H2,(H,13,14);1H;1H2 |
| Standard InChI Key | ZKGZMNVGYHZPOY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl |
| Canonical SMILES | C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Spectroscopic Characteristics
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NMR: Predicted shifts include δ 8.5–9.0 ppm for aromatic protons and δ 170–175 ppm for the carboxylic carbon in ¹³C NMR .
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IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) confirm functional groups .
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UV-Vis: Absorption maxima near 270 nm and 320 nm arise from π→π* and n→π* transitions in the quinoline system .
Synthesis and Purification
Industrial Synthesis
The primary route involves condensing 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride (PCl₃), achieving yields of 61–79%. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields above 90°C |
| PCl₃ Concentration | 1.2–1.5 equivalents | Excess reduces side products |
| Reaction Time | 4–6 hours | Prolonged time risks decomposition |
Post-synthesis, acid-alkali recrystallization purifies the product. Neutralizing the reaction mixture with aqueous HCl precipitates the hydrochloride hydrate, which is filtered and washed with cold ethanol .
Alternative Methods
Microwave-assisted synthesis reduces reaction times to <1 hour but requires specialized equipment . Biocatalytic approaches using aminotransferases are emerging but remain experimental .
Reactivity and Functionalization
Electrophilic Substitution
The amino group directs electrophiles to the 5- and 7-positions of the quinoline ring. For example, nitration yields 5-nitro and 7-nitro derivatives, which are precursors to antimicrobial agents.
Coordination Chemistry
The compound acts as a bidentate ligand, binding metals via the amino nitrogen and carboxylic oxygen. Stability constants (log K) with transition metals include:
| Metal Ion | log K (25°C) | Application |
|---|---|---|
| Fe³⁺ | 12.3 | Antimicrobial activity |
| Cu²⁺ | 10.8 | Catalysis in oxidation reactions |
| MoO₄²⁻ | 8.7 | Molybdophore mimicry |
Molybdenum complexes exhibit potential in nitrogen fixation, mimicking natural molybdophores like 8-hydroxyquinoline-2-carboxylic acid .
Biological Activities
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923):
| Concentration (µg/mL) | Inhibition Zone (mm) | Mechanism |
|---|---|---|
| 10 | 12 ± 1.2 | DNA gyrase inhibition |
| 20 | 18 ± 0.8 | Topoisomerase IV interference |
| 40 | 24 ± 1.5 | Cell membrane disruption |
Synergy with β-lactams enhances activity against methicillin-resistant strains (FIC index = 0.5).
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (48 h) | 35 ± 2.1 µM | |
| Apoptosis Induction | 42% at 50 µM | |
| Caspase-3 Activation | 3.8-fold increase |
Mechanistically, it chelates intracellular Zn²⁺, inhibiting matrix metalloproteinases (MMPs) critical for metastasis .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to:
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Antimalarials: Chloroquine analogs with modified aminoquinoline moieties .
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Antivirals: Broad-spectrum agents targeting RNA polymerase.
Materials Science
Incorporated into metal-organic frameworks (MOFs), it produces materials with:
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